7-Hydroxy-3-iodo-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

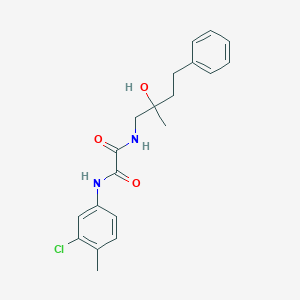

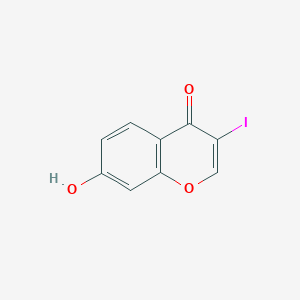

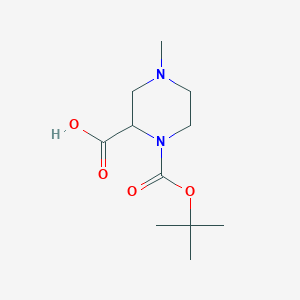

7-Hydroxy-3-iodo-4H-chromen-4-one is a compound with the molecular formula C9H5IO3 . It is a derivative of chroman-4-one, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . Chroman-4-one acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, including this compound, has been a subject of several studies . A review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 . One such method involves a modified Algar–Flynn–Oyamada reaction using NaOH and H2O2 .Molecular Structure Analysis

The molecular structure of this compound is based on the chroman-4-one framework . This framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles .Chemical Reactions Analysis

The chemical reactions involving this compound are part of the broader category of reactions involving 4-chromanone-derived compounds . These reactions have been the focus of several studies aiming to improve the methodologies of 4-chromanone-derived compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C9H5IO3) and its average mass (288.039 Da) .科学的研究の応用

Synthesis and Biological Activities

A significant area of research involving 7-Hydroxy-3-iodo-4H-chromen-4-one is its synthesis and potential biological activities. For instance, 7-hydroxy-3-(1-phenyl-3-aryl-1H-pyrazol-5-yl)-4H-chromen-4-ones and their derivatives have been synthesized, and some of these compounds have shown promising antimicrobial and antioxidant activities (Hatzade et al., 2008).

Application in Crystallography and Molecular Structures

This compound is also significant in the field of crystallography and molecular structure analysis. Studies involving the crystal structure of related chromen-4-one compounds have provided insights into the properties of these molecules, contributing to a better understanding of their potential applications (Ishikawa, 2015).

Novel Compound Synthesis

Research has focused on synthesizing novel compounds using this compound as a precursor or derivative. This includes the synthesis of various chromen-4-one derivatives, offering potential applications in pharmaceuticals and materials science (Ahmad & Silva, 2012).

Biological Screening and Therapeutic Potential

There is ongoing research into the therapeutic potential of this compound derivatives. Studies have explored the biological screening of these compounds for activities such as antibacterial, analgesic, and other pharmaceutical properties (Rajesha et al., 2011).

Interaction with Other Molecules

Investigations into how this compound interacts with other molecules, such as through molecular docking studies and analysis of compound assemblies, are crucial. This helps to understand its potential in complex biological systems and drug development (Al-Otaibi et al., 2020).

作用機序

Target of Action

The primary target of 7-Hydroxy-3-iodo-4H-chromen-4-one is the Src kinase . Src kinase is a non-receptor tyrosine kinase protein that plays a key role in regulating cellular processes such as cell division, survival, migration, and invasion.

Mode of Action

将来の方向性

The future directions in the study of 7-Hydroxy-3-iodo-4H-chromen-4-one and similar compounds involve improving the methodologies of 4-chromanone-derived compounds . This includes the development of more efficient synthetic methods and further exploration of their biological and pharmaceutical activities .

生化学分析

Biochemical Properties

7-Hydroxy-3-iodo-4H-chromen-4-one has been found to inhibit Src kinase with an IC50 of less than 300 μM . This suggests that it interacts with this enzyme, potentially altering its activity and influencing biochemical reactions within the cell .

Cellular Effects

The cellular effects of this compound are not fully understood. Its ability to inhibit Src kinase suggests that it could influence cell function . Src kinases are involved in many cellular processes, including cell division, survival, migration, and adhesion .

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its inhibition of Src kinase . By binding to this enzyme, it could prevent it from phosphorylating its substrates, thereby altering cellular signaling pathways .

特性

IUPAC Name |

7-hydroxy-3-iodochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNVZSXVAGSIHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=C(C2=O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2825633.png)

![1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2825638.png)

![{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2825639.png)

![Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B2825642.png)

![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)